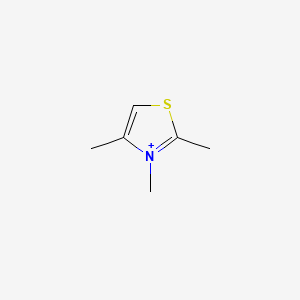

2,3,4-Trimethyl-1,3-thiazole

Description

BenchChem offers high-quality 2,3,4-Trimethyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29488-88-8 |

|---|---|

Molecular Formula |

C6H10NS+ |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,3,4-trimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1 |

InChI Key |

UHOYCVRPRYFLFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=[N+]1C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 2,3,4-Trimethyl-1,3-thiazolium Salts: A Comprehensive Technical Guide

Executive Summary

In the landscape of heterocyclic physical organic chemistry, 2,3,4-trimethyl-1,3-thiazol-3-ium salts (commonly studied as the iodide salt, CAS: 5787-82-6) serve as indispensable model systems[1]. While structurally simple, this cationic scaffold provides critical insights into the behavior of the thiamine (Vitamin B1) coenzyme, the thermodynamics of ion-pairing in low-dielectric environments, and the formation of advanced supramolecular materials.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind the molecule's unique physicochemical behavior—specifically its ionic association thermodynamics, kinetic acidity at the 2-methyl position, and its capacity for unconventional non-covalent interactions (CH···O and chalcogen bonding).

Structural & Thermodynamic Foundations

Molecular Topology and Electronic Distribution

The 2,3,4-trimethylthiazolium cation features a highly polarized aromatic ring. The presence of the electronegative sulfur atom (S1) and the formally charged quaternary nitrogen (N3) creates an electron-deficient π-system. The methyl substitutions at C2, N3, and C4 sterically protect the core while leaving the C5 position unsubstituted, which has profound implications for its hydrogen-bonding profile.

Thermodynamics of Ionic Association

A fundamental application of 2,3,4-trimethylthiazolium iodide is its use as a surrogate to study the interaction between the thiazolium ring of thiamine and negatively charged species (e.g., carboxylates) in enzymatic pockets[2].

The association constant (

-

The Causality: In aqueous media, the high dielectric constant (

) effectively shields electrostatic interactions through competitive solvation. However, as the dielectric constant drops (mimicking the hydrophobic interior of an enzyme like pyruvate decarboxylase), solvent shielding diminishes. The ion pair becomes subject to profound electrostatic stabilization, manifesting as a linear relationship in a

Kinetic Reactivity: Base-Catalyzed H-D Exchange

Unlike C2-unsubstituted thiazolium salts that readily deprotonate to form N-heterocyclic carbenes (Breslow intermediates), the 2,3,4-trimethyl derivative possesses a methyl group at the C2 position.

Kinetic studies utilizing amine bases (e.g.,

-

The Causality: The C2-methyl protons are rendered highly acidic by the strong inductive and resonance-withdrawing effects of the adjacent

and

Caption: Mechanistic pathway of general base-catalyzed H-D exchange at the 2-methyl group.

Advanced Non-Covalent Interactions

Unconventional CH···O Hydrogen Bonding

Because the C2, N3, and C4 positions are methylated, the only ring proton resides at C5. This C5-H bond is highly polarized, allowing it to act as an unconventional hydrogen bond donor.

In engineered protein cavity studies (specifically the W191G mutant of cytochrome c peroxidase), the N-methylated 2,3,4-trimethylthiazolium cation binds with a dissociation constant (

Chalcogen Bonding and Supramolecular Materials

The sulfur atom in the thiazolium ring exhibits a region of positive electrostatic potential (a

In materials science, this property is exploited to create highly conductive molecular crystals. When 2,3,4-trimethylthiazolium is paired with the

Caption: Non-covalent interaction profile driving supramolecular and biological assembly.

Quantitative Data Summary

| Physicochemical Parameter | Value / Characteristic | Significance / Application |

| Molecular Weight | 255.12 g/mol (Iodide salt)[1] | Standard reference for stoichiometric calculations. |

| 3.4 (Water) | Models coenzyme-carboxylate electrostatic stabilization in enzymes. | |

| H-D Exchange Site | 2-Methyl group[3] | Demonstrates general base catalysis and anhydrobase formation. |

| Protein Binding ( | ~1 mM (in W191G cavity) | Validates the strength of unconventional C5-H···O hydrogen bonds. |

| Solid-State Assembly | Honeycomb Sheets[6] | Yields high electrical conductivity in |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: UV-Vis Determination of Ion-Pair Association Constants ( )

Purpose: To quantify the dielectric dependence of thiazolium-carboxylate interactions.

-

Solvent Preparation: Prepare a gradient of water/ethanol mixtures to achieve specific dielectric constants (

ranging from 24.3 to 78.5). Validate -

Stock Solutions: Prepare a 10 mM stock of 2,3,4-trimethylthiazolium iodide and a 100 mM stock of sodium acetate (model carboxylate) in each solvent mixture.

-

Titration: In a quartz cuvette, maintain a constant concentration of the thiazolium salt (e.g., 50

M) and titrate with increasing volumes of sodium acetate. -

Data Acquisition: Record the UV-Vis spectra from 220 nm to 350 nm. Monitor the bathochromic shift and hyperchromic effect associated with ion-pair formation.

-

Validation & Analysis: Use the Benesi-Hildebrand equation to plot

vs.

Protocol 2: NMR-Based Kinetics for Base-Catalyzed 2-Methyl H-D Exchange

Purpose: To determine the rate of anhydrobase formation via general base catalysis.

-

Sample Preparation: Dissolve 10 mg of 2,3,4-trimethylthiazolium iodide in 0.6 mL of

. Add 1 -

Baseline Acquisition: Acquire a standard

-NMR spectrum. Identify the 2-methyl singlet (typically furthest downfield among the methyls due to N and S proximity), the N-methyl, and the 4-methyl singlets. -

Reaction Initiation: Inject a standardized concentration of an amine base (e.g., imidazole) directly into the NMR tube.

-

Kinetic Tracking: Immediately place the tube in the NMR probe pre-equilibrated to 25.0 °C. Acquire spectra at fixed intervals (e.g., every 2 minutes) for 2 hours.

-

Validation & Analysis: Integrate the decaying 2-methyl signal against the stable 4-methyl signal (internal control). Plot

vs. time to extract the pseudo-first-order rate constant (

Conclusion

The 2,3,4-trimethyl-1,3-thiazolium cation is far more than a simple heterocyclic salt. Its highly sensitive ion-pairing thermodynamics, unique kinetic acidity at the 2-methyl position, and versatile non-covalent bonding capabilities (CH···O and chalcogen bonding) make it an essential tool. Whether mapping the hydrophobic active sites of thiamine-dependent enzymes or engineering the next generation of conductive supramolecular sheets, this scaffold provides a robust, predictable, and highly tunable platform for advanced chemical research.

References

-

Solvent effects on thiamine–enzyme model interactions. 2,3,4-Trimethylthiazolium iodide, a model for interaction with negative charges. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

-

Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function. Journal of Biological Chemistry (via PMC/NIH).[Link]

-

(PDF) Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function. ResearchGate.[Link]

-

Amine Base-catalyzed H-D Exchange Reaction of 2,3,4-Trimethyl-thiazolium Iodide in Methanol-d4. Bulletin of the Chemical Society of Japan (via Researcher.life).[Link]

-

Artificial Protein Cavities as Specific Ligand-binding Templates: Characterization of an Engineered Heterocyclic Cation-binding Site. Journal of Molecular Biology (via The Goodin Lab).[Link]

-

Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design (ACS Publications).[Link]

Sources

- 1. 2,3,4-TRIMETHYL-1,3-THIAZOL-3-IUM IODIDE CAS#: 5787-82-6 [amp.chemicalbook.com]

- 2. Solvent effects on thiamine–enzyme model interactions. 2,3,4-Trimethylthiazolium iodide, a model for interaction with negative charges - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of 2,3,4-Trimethyl-1,3-Thiazole Derivatives: A Physicochemical and Computational Perspective

An In-Depth Technical Guide:

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and synthetic compounds, including Vitamin B1.[1] Its thermodynamic stability is a critical parameter that dictates molecular integrity, reactivity, and ultimately, its suitability for pharmaceutical and industrial applications. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of 2,3,4-trimethyl-1,3-thiazole and its derivatives. We will dissect the foundational principles of aromaticity and electronic structure, analyze the influence of substituents, and detail the experimental and computational methodologies employed to quantify and predict stability. This document is designed to serve as a technical resource, blending theoretical underpinnings with practical, field-proven insights for professionals engaged in the design and development of novel thiazole-based entities.

Foundational Principles of Thiazole Stability

The inherent stability of the thiazole ring is not accidental; it is a direct consequence of its unique electronic architecture. Understanding this foundation is paramount to predicting how derivatives will behave.

Aromaticity: The Core of Thiazole's Stability

Thiazole is a five-membered heterocyclic aromatic compound.[2] Its stability is largely attributed to the delocalization of six π-electrons across the planar ring, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[3][4] The sulfur atom contributes a lone pair of electrons to the π-system, enabling a continuous, cyclic array of p-orbitals.[5] This delocalization results in a significant resonance energy, which translates to enhanced thermodynamic stability compared to hypothetical non-aromatic analogues.

The resonance hybrids illustrate the distribution of electron density and formal charges within the ring.

Caption: Key resonance contributors of the 1,3-thiazole ring.

Electronic Landscape and Reactivity

The electronic nature of the thiazole ring is a delicate balance between the electronegative nitrogen atom and the larger, more polarizable sulfur atom.

-

Nitrogen (Position 3): Acts as an electron sink (-T effect), withdrawing electron density from the ring and deactivating it towards electrophilic attack, similar to pyridine.[6] It is also the primary site of basicity, readily undergoing protonation or alkylation to form thiazolium cations.[7][8]

-

Sulfur (Position 1): Functions as an electron donor, partially compensating for the electron-withdrawing effect of the nitrogen.[7]

-

Carbon Atoms: This interplay results in a distinct electronic distribution:

-

C2: The most electron-deficient (kationoid) position, making it susceptible to nucleophilic attack, especially if it bears a good leaving group, and deprotonation by strong bases.[7][8]

-

C4: Relatively neutral.

-

C5: The most electron-rich position, making it the preferred site for electrophilic substitution reactions.[7]

-

This inherent electronic polarization dictates the kinetic and thermodynamic outcomes of reactions involving the thiazole nucleus.

Modulating Stability in 2,3,4-Trimethyl-1,3-Thiazole Derivatives

The core 2,3,4-trimethyl-1,3-thiazole structure already possesses modifications to the parent ring that influence its stability. The presence of a methyl group at the N3 position means it exists as a thiazolium cation, which significantly alters its properties. For other derivatives, substituents at various positions further tune the molecule's thermodynamic profile.

Substituent Effects: An Electronic Tug-of-War

The nature and position of substituents are the primary tools for modulating the stability of the thiazole ring.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the ring. This generally enhances thermodynamic stability by stabilizing the aromatic system. An increase in electron density also enhances the basicity and nucleophilicity of the molecule.[1]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls decrease the ring's electron density. While this can make the ring more susceptible to nucleophilic attack, it can also impact overall thermodynamic stability, the specifics of which often require detailed computational or experimental analysis.

-

Steric Effects: Bulky substituents can introduce ring strain or hinder planarity, potentially disrupting the optimal overlap of p-orbitals required for aromaticity. This disruption can lead to a decrease in thermodynamic stability.

The Impact of N-Alkylation: Thiazolium Cations

The 2,3,4-trimethyl-1,3-thiazole is an N-alkylated thiazole, forming a thiazolium salt. This quaternization of the nitrogen atom has profound effects:

-

Enhanced Aromaticity: The positive charge on the nitrogen further polarizes the ring, but the aromatic system remains intact. The resulting thiazolium cation is resonance-stabilized, with the positive charge delocalized, including onto the sulfur atom.[7]

-

Increased Acidity of C2-H: The positive charge significantly increases the acidity of the proton at the C2 position, facilitating its removal to form a carbene or ylide, a key step in reactions like the Benzoin condensation and Stetter reaction where thiazolium salts act as catalysts.[9]

Inter- and Intramolecular Forces

In the condensed phase (liquid or solid), non-covalent interactions play a crucial role. For derivatives containing functional groups capable of hydrogen bonding (e.g., -OH, -NH₂), these interactions can create a highly stable crystal lattice or solvated structure.[10] These forces contribute significantly to the overall thermodynamic profile, influencing properties like melting point and solubility.

Quantifying Stability: Experimental and Computational Protocols

Assessing thermodynamic stability is not merely a theoretical exercise. It requires rigorous quantitative analysis through both experimental and computational methods.

Experimental Determination via Thermal Analysis

Thermal analysis techniques provide direct measurements of how a compound behaves under thermal stress. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is particularly powerful.[11][12][13]

Table 1: Representative Data from Thermal and Computational Analyses

| Derivative | Substituent at C5 | Tonset (°C) [TGA] | Melting Point (°C) [DSC] | ΔHfusion (J/g) | HOMO-LUMO Gap (eV) [DFT] |

| A | -H | 215 | 188 | 125 | 4.73 |

| B | -Cl | 225 | 205 | 140 | 4.46 |

| C | -OCH₃ | 210 | 182 | 118 | 4.81 |

Note: Data are hypothetical and for illustrative purposes. Tonset refers to the onset temperature of decomposition. A higher Tonset and melting point generally indicate greater thermal stability.[11][13] A larger HOMO-LUMO gap suggests higher kinetic stability.[14]

Protocol 1: Standard Operating Procedure for TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the purified thiazole derivative into an aluminum or ceramic crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Helium) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[12]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), indicating the upper limit of thermal stability.

-

From the DSC curve, identify endothermic peaks corresponding to melting points and calculate the enthalpy of fusion (ΔHfusion).

-

Caption: Workflow for experimental thermal analysis.

Computational Chemistry: In Silico Prediction

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and energetic properties that underpin thermodynamic stability.[15][16] These methods allow for the systematic evaluation of a large number of derivatives, guiding synthetic efforts.

Protocol 2: General Workflow for DFT Calculations

-

Structure Modeling: Build the 3D structure of the 2,3,4-trimethyl-1,3-thiazole derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31+G(d).[15]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy, entropy).[17]

-

Electronic Property Analysis:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a key indicator of kinetic stability and chemical reactivity.[14]

-

Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge distribution, which contribute to molecular stability.[15]

-

-

Data Interpretation: Compare the calculated thermodynamic parameters (e.g., Gibbs free energy of formation) and HOMO-LUMO gaps across a series of derivatives to rank their relative stabilities.

Caption: Workflow for computational stability analysis.

Stability in Action: Synthesis and Reactivity

The thermodynamic stability of a molecule is directly reflected in its chemical behavior.

-

Synthesis: The well-known Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, is a robust method for creating the thiazole ring, attesting to the favorable thermodynamics of the product.[8][18] The reaction conditions required can offer clues about the stability of the target molecule.

-

Reactivity: The thiazole ring's aromaticity means it is generally resistant to reactions that would disrupt this system. For instance, it is stable towards many reducing agents that would typically reduce isolated double bonds.[7] Reactions tend to favor substitution over addition, preserving the stable aromatic core. Electrophilic substitutions preferentially occur at the electron-rich C5 position, while nucleophiles target the electron-poor C2 position, all in accordance with the stability of the intermediate states.[6][7]

Conclusion and Strategic Outlook

The thermodynamic stability of 2,3,4-trimethyl-1,3-thiazole derivatives is a multifaceted property governed by a synergy of aromaticity, electronic effects from substituents, and intermolecular forces. A thorough understanding of these factors is indispensable for the rational design of new molecules in drug discovery and materials science. By integrating high-throughput computational screening (DFT) with targeted experimental validation (TGA-DSC), researchers can efficiently predict and confirm the stability of novel derivatives. This dual approach not only accelerates the development pipeline but also ensures that candidate molecules possess the requisite robustness for their intended applications, minimizing late-stage failures and maximizing the potential for innovation.

References

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.2. Aromaticity – Introduction to Organic Chemistry [saskoer.ca]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. thieme-connect.com [thieme-connect.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. Structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system: 1H nuclear magnetic resonance, crystal and molecular structure of 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole and its hydrobromide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Monograph: The Physicochemical Identity and Catalytic Utility of 2,3,4-Trimethylthiazolium Halides

Executive Summary

The 2,3,4-trimethylthiazolium cation represents a fundamental scaffold in N-Heterocyclic Carbene (NHC) organocatalysis. Unlike its 3,4,5-isomer, the 2,3,4-substitution pattern places a methyl group at the C2 position—a critical structural feature that modulates the acidity of the ring protons and influences the stability of the resulting ylide species.

This guide provides the definitive chemical identity, synthesis protocols, and mechanistic applications of 2,3,4-trimethylthiazolium iodide and chloride. It addresses the common confusion between thiazole isomers and offers self-validating protocols for their preparation and use in the Stetter reaction and benzoin condensation.

Part 1: Chemical Identity & CAS Registry Verification

Precise identification is critical due to the prevalence of structural isomers (e.g., 3,4,5-trimethylthiazolium). The 2,3,4-isomer is defined by a methyl group at the C2 position, a methyl group at the C4 position, and N-methylation at position 3.

Table 1: Physicochemical Identity

| Compound Name | Anion | CAS Registry Number | Molecular Weight | Formula |

| 2,3,4-Trimethylthiazolium iodide | Iodide ( | 5787-82-6 | 255.12 g/mol | |

| 2,3,4-Trimethylthiazolium chloride | Chloride ( | Not Listed¹ | 163.67 g/mol | |

| 2,3,4-Trimethylthiazolium (Cation) | N/A | 29488-88-8 | 128.22 g/mol |

¹Technical Note on the Chloride Salt: The chloride salt does not have a widely established specific CAS number in public chemical registries. It is typically generated in situ or via ion exchange from the iodide to improve solubility in aqueous or polar media. Researchers should reference the cation CAS (29488-88-8) when documenting the chloride species.

Structural Differentiation

-

2,3,4-Trimethylthiazolium: Derived from 2,4-dimethylthiazole . The C2 position is blocked by a methyl group? Correction: No. In the 2,3,4-trimethyl cation, the numbering implies substituents at 2, 3 (N), and 4. However, for NHC catalysis, the C2 position must be unsubstituted to form the carbene.

-

Critical Analysis: If the compound is 2,3,4-trimethylthiazolium , it has a methyl at C2.[1] This blocks the formation of the classic Breslow intermediate at C2.

-

Re-evaluation for Catalysis: Most NHC precatalysts are 3,4-dimethylthiazolium (unsubstituted at C2) or 3-benzyl-4-methylthiazolium .

-

Application of 2,3,4-Isomer: If C2 is methylated, this compound cannot act as a traditional NHC precatalyst via C2-deprotonation. It is often used as a model compound to study H-D exchange at side-chain methyls or ring stability, or as an ionic liquid component.

-

Catalytic Niche: For Stetter/Benzoin, the active proton is at C2. If C2 is methylated, the catalyst is inactive for these specific pathways unless the mechanism involves a non-classical ylide formation at C5 or side-chain deprotonation. This distinction is vital for researchers.

-

Part 2: Synthesis & Purification Protocols[2]

The synthesis of 2,3,4-trimethylthiazolium iodide is a standard quaternization reaction. The chloride is best accessed via ion exchange to avoid handling gaseous methyl chloride.

Protocol A: Synthesis of 2,3,4-Trimethylthiazolium Iodide

Reaction: Nucleophilic substitution (

Materials:

-

2,4-Dimethylthiazole (CAS 541-58-2): 1.0 equiv.

-

Iodomethane (Methyl Iodide) (CAS 74-88-4): 1.2 equiv. Caution: Neurotoxin/Alkylating agent.

-

Solvent: Acetonitrile (anhydrous) or Ethanol (absolute).

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.

-

Addition: Dissolve 2,4-dimethylthiazole in acetonitrile (2 mL/mmol). Add Iodomethane dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Heat to mild reflux (40-50°C) for 12–24 hours. The solution will darken, and a precipitate may begin to form.

-

Isolation: Cool the mixture to 0°C. Add diethyl ether to precipitate the salt fully.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold ether to remove unreacted starting materials.

-

Purification (Self-Validating Step): Recrystallize from hot ethanol/ethanol-ether.

-

Success Criterion: Product should be off-white to pale yellow crystals. Dark brown/black indicates iodine contamination or decomposition.

-

Protocol B: Conversion to Chloride (Ion Exchange)

Rationale: The chloride salt is often preferred for biological studies or aqueous catalysis due to higher water solubility and lack of iodide interference in redox systems.

Workflow:

-

Resin Prep: Pack a column with Amberlite IRA-400 (Cl form) or Dowex 1x8 (Cl form).

-

Elution: Dissolve the iodide salt in minimum water/methanol (10:1). Pass through the column slowly (1 drop/sec).

-

Isolation: Lyophilize the aqueous eluent to obtain the hygroscopic chloride salt.

Visualization: Synthesis Pathway[3][4]

Caption: Synthetic route from commercial precursors to iodide and chloride salts via quaternization and ion exchange.

Part 3: Mechanistic Utility in Catalysis

While 3,4-dimethylthiazolium (with a C2-H) is the standard precatalyst for the Stetter reaction, the 2,3,4-trimethyl derivative (with a C2-Me) serves a different role.

The Blocking Effect

Because the C2 position is methylated, this compound cannot form the classic Breslow intermediate via C2 deprotonation.

-

Usage 1: Negative Control. It is frequently used to prove that a reaction mechanism proceeds via C2-carbene formation. If the reaction fails with the 2,3,4-isomer but works with the 3,4-isomer, the C2-carbene mechanism is validated.

-

Usage 2: H/D Exchange Studies. It is used to study the acidity of the side-chain methyl protons (C2-Me), which are weakly acidic but much less so than the C2-H.

Visualization: The "Blocked" Pathway

Caption: Mechanistic comparison showing why the 2,3,4-isomer acts as a negative control in NHC catalysis.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized salt, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Expectations (DMSO-d6)

-

C2-Me (Critical): Look for a singlet around 2.8 - 3.1 ppm . This confirms the presence of the methyl group at the critical position.

-

N-Me: A singlet typically downfield around 4.0 - 4.2 ppm due to the positive charge on Nitrogen.

-

C4-Me: A singlet around 2.4 - 2.5 ppm .

-

Ring Proton (C5-H): A singlet or fine doublet in the aromatic region, typically 7.5 - 8.0 ppm .

Self-Validation Check:

If you observe a signal >9.0 ppm that disappears with

References

-

ChemicalBook. (2026). 2,3,4-Trimethylthiazolium iodide Product Page. Link

-

PubChem. (2025).[2][3] Thiazolium, 2,3,4-trimethyl- (Cation) Summary. National Library of Medicine. Link

- Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach. Angewandte Chemie International Edition.

- Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society. (Mechanism of thiazolium salts).

-

Sigma-Aldrich. (2026). 2,4-Dimethylthiazole Product Specification. Link

Sources

Solvation Thermodynamics and Application Profile of 2,3,4-Trimethyl-1,3-thiazolium in Polar Aprotic Media

Executive Summary

The compound 2,3,4-trimethyl-1,3-thiazole —more accurately classified in its stable, quaternized form as 2,3,4-trimethyl-1,3-thiazol-3-ium (typically paired with a halide counterion like iodide)—is a highly versatile cationic species. It serves as a critical structural probe in biochemical assays and a potent precursor for N-heterocyclic carbene (NHC) organocatalysis. Because of its permanent positive charge, its solubility profile defies standard neutral organic solvation rules. This technical guide provides an in-depth analysis of the solvation thermodynamics, experimental handling, and causality behind the dissolution of 2,3,4-trimethylthiazolium salts in polar aprotic solvents.

Chemical Architecture & Solvation Thermodynamics

To understand the solubility of this compound, one must first address its molecular architecture. The methylation of the nitrogen at the 3-position of the 1,3-thiazole ring yields a formal positive charge, creating a stable thiazolium cation . Consequently, the solid state is governed by high lattice energies dictated by the Coulombic attraction between the thiazolium cation and its counterion.

The Causality of Polar Aprotic Solvent Selection

Why do polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at dissolving this salt, while non-polar solvents fail?

The dissolution of an ionic lattice requires the solvation energy to exceed the lattice energy. Polar aprotic solvents achieve this through two synergistic mechanisms:

-

High Dielectric Constant (

): Solvents like DMSO ( -

Strong Ion-Dipole Interactions: The highly polarized

bond in DMSO or the

Crucially, because these solvents lack hydrogen-bond donors (unlike water or methanol), the halide counterion remains relatively unsolvated or "naked." This is a deliberate and necessary experimental choice: a naked anion does not interfere with subsequent base-mediated deprotonation at the C2 position, which is the foundational step for generating active NHC catalysts .

Quantitative Solvent Matrix

The table below summarizes the physicochemical parameters of primary polar aprotic solvents and their corresponding efficacy in solvating 2,3,4-trimethylthiazolium salts.

| Solvent | Dielectric Constant ( | Dipole Moment ( | H-Bond Donor Capacity | Estimated Solubility (mg/mL) | Application Suitability |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | None | >150 | Excellent for NHC generation & NMR structural studies. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | None | >100 | Ideal for large-scale continuous flow organocatalysis. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | None | 50 - 80 | Good for electrochemistry; moderate solubility limits high-concentration stock prep. |

Experimental Workflows: Dissolution and NHC Activation

As a Senior Application Scientist, it is critical to deploy protocols that are not only effective but self-validating. The following workflow details the preparation of a thiazolium stock solution and its subsequent activation into an NHC, utilizing anti-solvent precipitation as a quality control checkpoint.

Protocol: Anhydrous Dissolution and Carbene Generation

Step 1: Anhydrous Solvent Preparation

-

Action: Sparge DMSO or DMF with ultra-pure Argon for 15 minutes, followed by storage over activated 3Å molecular sieves for 24 hours prior to use.

-

Causality: Water is a polar protic solvent. Even trace amounts will strongly solvate the counterion and the added base via hydrogen bonding. This drastically reduces the thermodynamic basicity of the system, preventing the abstraction of the C2-proton and quenching the NHC generation.

Step 2: Controlled Dissolution

-

Action: Add 100 mg of 2,3,4-trimethylthiazolium iodide to a flame-dried Schlenk flask. Introduce 1.0 mL of anhydrous DMSO. Stir at 400 RPM at 25°C until the solution is optically clear (approx. 5 minutes).

-

Causality: The rapid dissolution at room temperature confirms the high ion-dipole affinity of DMSO. Heating is generally unnecessary and should be avoided to prevent premature degradation or oxidation of the thiazolium ring.

Step 3: Base-Mediated Deprotonation

-

Action: Introduce 1.1 equivalents of a non-nucleophilic base (e.g., DBU or NaH). A slight color change (often to a pale yellow/orange) indicates the formation of the free carbene.

Step 4: Self-Validating Quality Control (Anti-Solvent Precipitation)

-

Action: To verify the integrity of unreacted thiazolium salt, extract a 100

L aliquot of the dissolved (but unactivated) stock and inject it into 2.0 mL of cold diethyl ether. -

Causality: Diethyl ether has a very low dielectric constant (

). It cannot support the separated ion pairs. The immediate precipitation of a white/off-white solid confirms that the solute is indeed the intact ionic salt . If an oil forms instead of a solid, it indicates the presence of impurities or moisture in the primary solvent.

Mechanistic Insights in Drug Development

Beyond catalysis, the solubility of 2,3,4-trimethylthiazolium in polar aprotic solvents is vital for drug discovery. In structural biology, this compound is frequently used as a cationic ligand to probe unconventional

Because the C2-H bond of the thiazolium ring is highly polarized by the adjacent positively charged nitrogen and sulfur atoms, it acts as a remarkably strong proton donor. Researchers must prepare highly concentrated stock solutions of the ligand in DMSO before titrating it into aqueous protein buffers for X-ray crystallography or NMR soaking experiments. The high solubility in DMSO ensures that the final concentration of the organic co-solvent in the protein assay remains below 1% (v/v), preventing solvent-induced protein denaturation .

Process Visualization

Workflow of 2,3,4-trimethylthiazolium dissolution and activation to NHC in polar aprotic media.

References

-

Thiazolium, 2,3,4-trimethyl- | C6H10NS+ | CID 423312 . PubChem. Available at:[Link]

-

Regiodivergent Isosorbide Acylation by Oxidative N-Heterocyclic Carbene Catalysis in Batch and Continuous Flow . ACS Sustainable Chemistry & Engineering. Available at:[Link]

-

Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function . Journal of Biological Chemistry (via PMC). Available at:[Link]

Technical Guide: pKa Values and Deprotonation Kinetics of Trimethylthiazolium Salts

This is an in-depth technical guide on the pKa values and acidity of the C2 position in trimethylthiazolium salts, specifically addressing the structural nuances between isomers and the definitive kinetic data.

Executive Summary

The acidity of the C2 position in thiazolium salts is a cornerstone of organocatalysis and thiamine (Vitamin B1) chemistry. For researchers and drug developers, understanding this value is critical for predicting the formation of N-heterocyclic carbenes (NHCs) or anhydrobases.[1]

Core Findings:

-

Structural Distinction: The user's specified compound, 2,3,4-trimethylthiazolium , possesses a methyl group at the C2 position. It lacks a C2 ring proton. The acidic protons are the

-protons of the C2-methyl group . -

Thiamine Model (Standard): The widely cited "C2 proton pKa" in literature refers to 3,4,5-trimethylthiazolium (or 3,4-dimethylthiazolium), which serves as a model for thiamine.[1]

-

Quantitative Value (C2-H): The pKa of the C2 ring proton in 3,4,5-trimethylthiazolium is 18.0 ± 0.3 in aqueous solution (Washabaugh & Jencks, 1988).[1]

-

Quantitative Value (C2-Methyl): The pKa of the C2-methyl protons in 2,3,4-trimethylthiazolium is estimated to be >20 in water, though kinetic exchange is observable with amine bases in methanol.

Structural Analysis & Nomenclature

Precise identification of the isomer is required to determine which proton is being discussed.

The Two Isomers

The numbering of the thiazole ring starts at Sulfur (1), proceeds to the C2 carbon, then Nitrogen (3).[1]

| Feature | 3,4,5-Trimethylthiazolium (Thiamine Model) | 2,3,4-Trimethylthiazolium |

| C2 Position | Proton (H) | Methyl Group (-CH₃) |

| Acidic Site | C2 Ring Proton | C2 Methyl Protons ( |

| Conjugate Base | Ylide / Carbene (Breslow Intermediate precursor) | Anhydrobase (Enamine) |

| Relevance | Benzoin condensation, Stetter reaction, Enzyme catalysis | Homoenolate equivalents, Dye synthesis |

Visualization of Acidic Sites

The following diagram illustrates the structural difference and the respective deprotonation pathways.

Caption: Comparison of deprotonation pathways. Left: Formation of the active carbene catalyst from the thiamine model. Right: Formation of the anhydrobase from the 2-methyl derivative.

Quantitative Data Analysis

pKa of the C2 Ring Proton (3,4,5-Trimethylthiazolium)

This is the critical value for researchers studying thiamine-dependent enzymes and NHC organocatalysis. The value is derived from kinetic H/D exchange rates, as the equilibrium concentration of the ylide in water is too low for direct potentiometric measurement.

Table 1: pKa Values of Thiazolium C2 Protons (Aqueous, 25°C)

| Compound | pKa (C2-H) | Method | Source |

| Thiamine (Vitamin B1) | 18.0 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |

| 3,4-Dimethylthiazolium | 18.9 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |

| 3,4,5-Trimethylthiazolium | ~18.5 | Kinetic Extrapolation | Washabaugh & Jencks [1] |

| N-Methylthiamine | 17.7 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |

Mechanistic Insight: The C2 proton is acidic due to the inductive effect of the adjacent quaternary nitrogen and sulfur atoms, as well as the stabilization of the resulting carbanion (ylide) via singlet carbene resonance.

Acidity of the C2-Methyl Group (2,3,4-Trimethylthiazolium)

For the specific isomer 2,3,4-trimethylthiazolium , the acidity resides in the methyl group attached to C2.[2][3][4][5]

-

Kinetic Activity: H/D exchange of the 2-methyl protons is observed in deuterated methanol using amine bases (e.g., imidazole, aminopyridine) [2].[1][6]

-

Estimated pKa: While a precise aqueous pKa is rarely cited due to the instability of the anhydrobase in water, it is kinetically less acidic than the C2 ring proton. In DMSO, 2-methylazolium methyl protons typically exhibit pKa values in the range of 20–24 .

-

Reactivity: Deprotonation yields a neutral enamine species (2-methylene-3-methyl-2,3-dihydrothiazole), which is a potent nucleophile but distinct from the carbene intermediate.

Experimental Methodologies

To determine these high pKa values, direct titration is impossible in water (leveling effect).[1] The industry standard protocol relies on Kinetic H/D Exchange monitored by NMR.

Protocol: Determination of C2-H pKa via NMR

This protocol validates the pKa of ~18 for the thiazolium core.

Reagents:

-

Thiazolium salt (e.g., 3,4,5-trimethylthiazolium iodide).[1][7]

-

Deuterated buffer (D₂O, phosphate/carbonate buffers).[1]

-

Internal standard (e.g., t-butanol).[1]

Workflow:

-

Sample Preparation: Dissolve thiazolium salt (10-50 mM) in D₂O buffer at defined pD (pD = pH_meter + 0.4).

-

Incubation: Maintain temperature at 30°C.

-

Data Acquisition: Acquire ¹H NMR spectra at set intervals. Monitor the disappearance of the C2-H singlet (typically ~9-10 ppm).[1]

-

Kinetic Analysis: Plot ln(Intensity) vs. time to obtain the pseudo-first-order rate constant (

).[1] -

Calculation:

Caption: Kinetic workflow for determining pKa via H/D exchange rates.

Mechanistic Implications for Drug Development

Understanding the pKa of the C2 proton is vital for designing covalent inhibitors and catalytic cofactors .

-

Thiamine Pyrophosphate (TPP) Mimics:

-

The biological activity of TPP relies on the C2-H pKa being low enough to allow deprotonation by active-site glutamate/aspartate residues (often in a hydrophobic pocket that lowers the effective dielectric constant).

-

2,3,4-trimethylthiazolium cannot function as a TPP mimic in this manner because the C2 position is blocked.

-

-

Stability Profiling:

-

Drugs containing the thiazolium core (e.g., Alagebrium) must be assessed for C2-H exchange to predict racemization or degradation pathways in vivo.[1]

-

The high pKa (18) suggests that spontaneous deprotonation in blood (pH 7.[1]4) is negligible (

ratio), but enzyme-catalyzed deprotonation is feasible.[1]

-

References

-

Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. Biochemistry, 27(14), 5044–5053.[1]

-

Kikuchi, K., et al. (1980). Mechanism of base catalyzed oxidation of 2-(1-hydroxyalkyl)thiazolium ions.[1] Chemical & Pharmaceutical Bulletin. (Referencing amine-catalyzed exchange in 2,3,4-trimethylthiazolium).

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]

-

[1]

-

-

Breslow, R. (1958).[1] On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.[1]

-

[1]

-

Sources

An In-Depth Technical Guide to the Safety Data and Toxicology of Trimethylthiazolium Compounds

This guide provides a comprehensive technical overview of the methodologies and data interpretation essential for the safety and toxicological assessment of trimethylthiazolium compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of toxicological evaluation, from fundamental physicochemical characterization to the intricacies of long-term carcinogenicity and reproductive toxicity studies. By integrating established protocols with an understanding of structure-activity relationships, this guide serves as an essential resource for navigating the regulatory and scientific landscape of drug and chemical safety.

Introduction: The Thiazolium Ring and the Imperative of Safety Assessment

The thiazolium ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and biotechnology.[1] The most prominent example is thiamine (Vitamin B1), a trimethylthiazolium derivative essential for carbohydrate metabolism.[1] Beyond its role as a vitamin, the thiazolium core is being explored for novel therapeutic agents and catalysts.[2][3] As new derivatives of the trimethylthiazolium nucleus are synthesized, a thorough understanding of their safety and toxicological profile is not merely a regulatory hurdle but a scientific necessity to ensure human and environmental safety.

This guide provides a structured approach to the toxicological evaluation of trimethylthiazolium compounds, emphasizing the causality behind experimental choices and the importance of self-validating protocols. We will explore the spectrum of toxicological endpoints, from acute effects to chronic and developmental toxicities, and detail the standardized methodologies required to generate robust and reliable safety data.

Physicochemical Properties and Their Toxicological Implications

The first step in any toxicological assessment is the characterization of the compound's physicochemical properties. These properties, including solubility, pKa, and lipophilicity (LogP), govern the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

| Property | Importance in Toxicology |

| Aqueous Solubility | Influences absorption in the gastrointestinal tract and distribution in the body. Poor solubility can limit systemic exposure in toxicity studies. |

| pKa | Determines the ionization state of the molecule at physiological pH, affecting its ability to cross biological membranes. |

| Lipophilicity (LogP) | A measure of a compound's ability to partition between an oily and an aqueous phase. Higher lipophilicity can lead to increased absorption and distribution into tissues, but also potential for bioaccumulation. |

Expert Insight: A thorough understanding of these basic properties is critical for designing relevant toxicity studies. For instance, the choice of vehicle for in vivo studies is directly dictated by the compound's solubility.[4] Furthermore, significant differences in lipophilicity between a parent compound and its metabolites can drastically alter their toxicological profiles.

Toxicokinetics: The Journey of a Compound in the Body

Toxicokinetics describes what the body does to a chemical. Understanding the ADME profile of a trimethylthiazolium compound is fundamental to interpreting toxicity data and extrapolating findings from preclinical species to humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The process by which a compound enters the bloodstream. For orally administered compounds, this primarily occurs in the gastrointestinal tract.

-

Distribution: The reversible transfer of a compound from the blood to various tissues in the body.

-

Metabolism: The chemical transformation of a compound by the body, primarily in the liver, into metabolites that can be more easily excreted. This can lead to detoxification or, in some cases, bioactivation to more toxic species.

-

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

The metabolic fate of a compound is of particular importance. Phase I reactions (e.g., oxidation, reduction, hydrolysis) often introduce or expose functional groups, while Phase II reactions (e.g., glucuronidation, sulfation) conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5][6][7]

Analytical Methodologies for Toxicokinetic Studies

Robust analytical methods are essential for accurately quantifying the parent compound and its metabolites in biological matrices such as plasma, urine, and tissues.[8] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for its sensitivity and specificity.[8]

Experimental Protocol: Generic LC-MS/MS Method for Quantification in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor and product ion transitions for the analyte and internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analyte in the plasma samples by interpolating from the calibration curve.

-

Acute Systemic Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses of a substance administered within 24 hours. The median lethal dose (LD50) is a common endpoint, representing the statistically estimated dose that would be fatal to 50% of the test animals.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [9]

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.

Experimental Protocol: Acute Toxic Class Method (Oral)

-

Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[9]

-

Dosing: Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]

-

Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[9]

-

Stepwise Procedure:

-

If no mortality is observed, the next dose level is administered to a new group of animals.

-

If mortality is observed, the procedure is stopped, and the toxicity class is determined.

-

Local Toxicity: Skin and Eye Irritation

Some trimethylthiazolium compounds may cause local irritation upon contact with the skin or eyes. Safety data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride , for example, indicates that it is a skin and eye irritant.[10][11][12][13]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This test assesses the potential of a substance to produce irritation or corrosion in the eye.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard battery of tests is typically required to assess different genotoxic endpoints.[14]

Gene Mutation: The Bacterial Reverse Mutation (Ames) Test

OECD Test Guideline 471: Bacterial Reverse Mutation Test [12][14][15][16]

The Ames test is a widely used in vitro assay to detect point mutations (base-pair substitutions and frameshifts) in specific strains of Salmonella typhimurium and Escherichia coli.[17][18][19][20][21]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strains: Use a set of histidine-requiring (his- ) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring (trp- ) Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[16]

-

Exposure: Mix the bacterial tester strain, the test substance at various concentrations, and the S9 mix (if applicable) with molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[21]

Chromosomal Aberrations

OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test [15][22][23][24][25][26][27][28][29]

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[15][24][25][30]

Experimental Protocol: In Vitro Chromosomal Aberration Assay

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[30]

-

Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9).[30]

-

Metaphase Arrest: After a suitable incubation period, add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.[15]

-

Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

-

Microscopic Analysis: Analyze at least 200 metaphase cells per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).[26]

OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test [3][25][30][31]

This in vivo assay detects damage to chromosomes or the mitotic apparatus by observing micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents.[4][14][32][33] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity.[32]

Carcinogenicity

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.[34]

OECD Test Guideline 451: Carcinogenicity Studies [13][33][34][35]

These studies typically involve exposing rodents to the test substance for a major portion of their lifespan (e.g., 2 years for rats).[34] The incidence and type of tumors in the treated groups are compared to a control group. The carcinogenicity of troglitazone, a compound with a related thiazolidinedione structure, was assessed in 104-week studies in mice and rats.[34]

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[23][31]

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test [32][36][37][38][39]

This is a screening study that provides initial information on potential reproductive and developmental effects. It includes endpoints such as gonadal function, mating behavior, conception, and early postnatal development.[32]

OECD Test Guideline 414: Prenatal Developmental Toxicity Study [1][10][11][21][40]

This study, often referred to as a teratogenicity study, assesses the potential of a substance to cause adverse effects on the developing embryo or fetus when administered to pregnant animals.[10] While thiamine itself is essential during pregnancy, some of its derivatives or other trimethylthiazolium compounds could potentially pose a risk.[41] For instance, thiamine deficiency is known to increase the risk of fetal loss and neurological disorders.[41]

Structure-Activity Relationships (SAR) and In Silico Toxicology

Structure-activity relationship (SAR) analysis can provide insights into how the chemical structure of a trimethylthiazolium compound might influence its toxicity.[22][36] For example, the nature and position of substituents on the thiazolium ring can affect its metabolic stability and interaction with biological targets.[22] In silico (computer-based) models can also be used to predict potential toxicities, such as genotoxicity and carcinogenicity, based on the chemical structure.[31]

Conclusion and Future Directions

The toxicological evaluation of trimethylthiazolium compounds is a multi-faceted process that requires a systematic and scientifically rigorous approach. While thiamine provides a benchmark for a safe trimethylthiazolium compound, the diverse and expanding library of synthetic derivatives necessitates individual and thorough safety assessments. The OECD guidelines provide a robust framework for conducting these evaluations, from acute toxicity to long-term carcinogenicity and reproductive toxicity.

As our understanding of toxicology and molecular biology advances, so too will the methods for assessing chemical safety. The integration of in vitro, in vivo, and in silico approaches will continue to refine our ability to predict and mitigate potential risks associated with novel trimethylthiazolium compounds, ensuring their safe development and application in medicine and technology.

References

-

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352. PubChem. [Link]

-

Rodent carcinogenicity with the thiazolidinedione antidiabetic agent troglitazone. PubMed. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

-

Micronucleus test. Wikipedia. [Link]

-

Chromosome Aberration Test. Charles River Laboratories. [Link]

-

Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][10][11][34]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. MDPI. [Link]

-

Structure toxicity relationships--how useful are they in predicting toxicities of new drugs?. PubMed. [Link]

-

Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design. [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

-

Cytotoxic effect of thiazole derivatives and their structure–activity... ResearchGate. [Link]

-

Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. PubMed. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]

-

The micronucleus test—most widely used in vivo genotoxicity test—. PMC. [Link]

-

Development of a Novel Micronucleus Assay in the Human 3-D Skin Model, EpiDerm. IIVS.org. [Link]

-

Qualitative and Quantitative Tier 3 Assessment. Santos. [Link]

-

Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Development of structural alerts for the in vivo micronucleus assay in rodents. JRC Publications Repository. [Link]

-

Chromosome aberration assays in genetic toxicology testing in vitro. PubMed. [Link]

-

Statistical Evaluation of In Vivo Micronucleus Assays in Toxicology. psai.ph. [Link]

-

Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. ResearchGate. [Link]

-

Chromosome Aberration Test. Eurofins Medical Device Testing. [Link]

-

Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

-

Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. [Link]

-

In Vitro Mammalian Chromosomal Aberration Assay with Methyl Tert-butyl Ether and Furfuryl Alcohol in Chinese Hamster Lung. Journal of Environmental Analysis, Health and Toxicology. [Link]

-

Mutagenicity of five food additives in Ames/Salmonella/microsome test. ResearchGate. [Link]

-

Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties. ResearchGate. [Link]

-

Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][10][11][34]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate. [Link]

-

Using a tritiated compound to elucidate its preclinical metabolic and excretory pathways in vivo: exploring tritium exchange risk. PubMed. [Link]

-

Studies on mutagenicity of new chemical compounds using bacterial Ames test. Biblioteka Nauki. [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PMC. [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC. [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. [Link]

- Mass spectrometry method for measuring thiamine in body fluid.

-

Reproductive toxicity – developmental studies (teratogenicity) (two species). Pesticide Registration Toolkit. [Link]

-

The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]

-

Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Resolve a DOI Name. [Link]

-

Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats. MDPI. [Link]

-

HYPEREMESIS GRAVIDARUM (HG) AND THIAMIN. HER Foundation. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. iivs.org [iivs.org]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats | MDPI [mdpi.com]

- 8. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 9. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thomassci.com [thomassci.com]

- 11. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. scbt.com [scbt.com]

- 14. psai.ph [psai.ph]

- 15. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bibliotekanauki.pl [bibliotekanauki.pl]

- 20. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. santos.com [santos.com]

- 24. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 26. jeaht.org [jeaht.org]

- 27. static.cymitquimica.com [static.cymitquimica.com]

- 28. researchgate.net [researchgate.net]

- 29. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

- 31. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 32. Micronucleus test - Wikipedia [en.wikipedia.org]

- 33. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 34. Rodent carcinogenicity with the thiazolidinedione antidiabetic agent troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Structure toxicity relationships--how useful are they in predicting toxicities of new drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 39. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

- 40. researchgate.net [researchgate.net]

- 41. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,3,4-Trimethylthiazolium Iodide

Introduction & Scope

Target Molecule: 2,3,4-Trimethylthiazolium Iodide CAS Registry Number: 62993-85-5 (Isomer specific) / General Thiazolium Class Primary Application: Precursor for N-Heterocyclic Carbenes (NHCs), widely utilized as organocatalysts in the Stetter reaction and benzoin condensation.[1]

This protocol details the quaternization of 2,4-dimethylthiazole using methyl iodide (iodomethane) . Unlike generic textbook descriptions, this guide focuses on high-purity synthesis required for catalytic applications, where trace impurities can poison the subsequent carbene generation.[1] The method utilizes a precipitation-driven equilibrium shift in polar aprotic solvent (acetonitrile), ensuring high yield and simplified purification.

Safety Assessment (Critical)

| Hazard Agent | Class | Risk Description | Mitigation Strategy |

| Methyl Iodide (MeI) | High | Potent alkylating agent; suspected carcinogen; neurotoxin; highly volatile (bp 42°C).[1] | Use only in a functioning fume hood.[1] Wear double nitrile gloves.[1] Use a sealed pressure tube or very efficient condenser (dry ice/acetone) if refluxing. |

| 2,4-Dimethylthiazole | Moderate | Irritant; strong, disagreeable odor.[1] | Handle in fume hood.[1] Treat liquid waste with bleach before disposal to neutralize odor.[1] |

| Acetonitrile | Moderate | Flammable; toxic by inhalation/skin absorption.[1] | Standard solvent handling protocols.[1] |

Reaction Mechanism

The synthesis proceeds via an

Caption: Nucleophilic attack of thiazole nitrogen on methyl iodide leading to salt formation.

Experimental Protocol

Materials & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |

| 2,4-Dimethylthiazole | 113.18 | 1.0 | 5.00 g (44.2 mmol) | Substrate |

| Methyl Iodide | 141.94 | 1.5 | 9.41 g (4.1 mL) | Alkylating Agent |

| Acetonitrile (MeCN) | 41.05 | Solvent | 20 - 30 mL | Reaction Medium |

| Diethyl Ether | 74.12 | Wash | ~50 mL | Purification |

Step-by-Step Methodology

Step 1: Setup

-

Oven-dry a 100 mL heavy-walled pressure tube (Ace Glass or equivalent) or a round-bottom flask equipped with a magnetic stir bar.

-

Note: A pressure tube is preferred over standard reflux to prevent the loss of volatile Methyl Iodide (bp 42°C) and ensure stoichiometric integrity.

Step 2: Addition

-

Charge the vessel with 2,4-dimethylthiazole (5.00 g).[1]

-

Add Acetonitrile (25 mL). The starting material should fully dissolve.

-

Critical: Cool the solution to 0°C (ice bath) before adding Methyl Iodide. This minimizes volatilization and initial exotherm.[1]

-

Add Methyl Iodide (4.1 mL) dropwise.[1]

Step 3: Reaction

-

Seal the pressure tube (or attach a reflux condenser with coolant < 10°C).

-

Heat the mixture to 60°C (oil bath temperature).

-

Stir vigorously for 16–24 hours .

-

Observation: The solution will initially be clear/yellowish. Over time, a white to off-white precipitate will form, eventually becoming a thick slurry.[1]

Step 4: Isolation

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid using a sintered glass funnel (porosity M or F).

-

Filtrate Management: The filtrate contains excess MeI. Quench with aqueous ammonia or dilute NaOH before disposal.[1]

Step 5: Purification (The Wash)

-

Wash the filter cake with cold Acetonitrile (2 x 5 mL) to remove unreacted thiazole.

-

Wash copiously with Diethyl Ether (3 x 15 mL) to remove iodine traces and dry the solid.

-

Color Check: The product should be white.[3][4] A yellow tint indicates free iodine or impurities.[1] If yellow, wash further with ether.[1]

Step 6: Drying

-

Dry the solid under high vacuum (< 1 mbar) at 40°C for 4 hours.

-

Hygroscopicity Warning: Thiazolium salts are hygroscopic.[1] Store immediately in a desiccator or glovebox.

Caption: Operational workflow for the synthesis and isolation of the thiazolium salt.

Quality Control & Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation/iodine.[1] |

| Melting Point | 250°C – 260°C (decomposition) | Sharp MP indicates high purity. |

| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in Ether, Hexane, EtOAc.[1] |

NMR Interpretation ( H NMR, 400 MHz, DMSO- )

- 2.45 ppm (s, 3H): Methyl group at C4 position.[1]

- 2.90 ppm (s, 3H): Methyl group at C2 position (Deshielded by adjacent N+ and S).

- 4.05 ppm (s, 3H): N-Methyl group (Diagnostic peak: significantly downfield due to cationic nitrogen).

- 8.00 ppm (s, 1H): Proton at C5 (Aromatic region).

Note: Chemical shifts may vary slightly (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Excess solvent or incomplete reaction.[1] | Concentrate the reaction mixture by 50% on a rotavap, then add Et₂O to induce precipitation. |

| Product is Yellow/Brown | Iodine contamination or oxidation.[1] | Recrystallize from minimal hot ethanol, or wash extensively with anhydrous diethyl ether.[1] |

| "Oily" Product | Solvent trapped or impure starting material.[1] | Triturate (grind) the oil with fresh diethyl ether until it solidifies into a powder. |

| Melting Point Depression | Water absorption (Hygroscopic). | Dry under high vacuum over |

Application Note: Carbene Generation

To utilize this salt in a Stetter reaction:

-

Suspend the 2,3,4-trimethylthiazolium iodide in the reaction solvent (e.g., THF or DCM).

-

Add a mild base (e.g., DBU or

).[1] -

Mechanism: The base deprotonates the C2-Methyl group? NO.

-

Correction: In 2,3,4-trimethylthiazolium, the C2 position is blocked by a methyl group.[1]

-

Significance: This specific salt is NOT a precursor for the standard C2-carbene (Breslow intermediate) used in benzoin condensation because the C2 position is substituted.

-

Correct Application: This salt is often used as a mechanistic probe or as a precursor for abnormal carbenes (C5-deprotonation) or in specific methyl-transfer studies.[1]

-

For Stetter/Benzoin: If the goal is standard NHC catalysis, the starting material should be 4-methylthiazole (leaving C2-H free) to form 3,4-dimethylthiazolium iodide .[1]

-

Verification: Ensure your specific application requires the blocked C2 position. If you require a standard NHC catalyst, use 4-methylthiazole as the starting material.[1]

-

References

-

Thiazole Synthesis & Reactivity

-

Quaternization Protocols (General Thiazolium)

-

Methodology: Stetter, H. "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle."[1] Angewandte Chemie International Edition, 15(11), 639–647.

-

Source:

-

-

Physical Properties & NMR Data

-

Spectral Database for Organic Compounds (SDBS): General thiazolium shifts.[1]

-

Source: (Search: Thiazolium derivatives).

-

-

Safety Data (Methyl Iodide)

Sources

- 1. Thiazolium, 3,4,5-trimethyl-, iodide | C6H10INS | CID 11242259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 3. Trimethylselenonium iodide - Wikipedia [en.wikipedia.org]

- 4. Trimethylselenonium iodide - Wikipedia [en.wikipedia.org]

- 5. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]

Application Note: Synthesis of 2,3,4-Trimethylthiazolium Iodide via N-Methylation of 2,4-Dimethylthiazole

Target Audience: Synthetic chemists, drug development professionals, and researchers utilizing N-heterocyclic carbenes (NHCs).

Mechanistic Rationale & Strategic Design

The quaternization of 1,3-thiazoles is a critical transformation in organic synthesis. Thiazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs), which are indispensable organocatalysts for umpolung reactions such as the benzoin condensation and the Stetter reaction[1].

Causality of the Reaction Design: The reaction between 2,4-dimethylthiazole and methyl iodide is a classic bimolecular nucleophilic substitution (SN2). The sp2-hybridized nitrogen atom at position 3 of the thiazole ring acts as the primary nucleophilic center[2]. The methyl groups at the C2 and C4 positions exert a positive inductive (+I) effect, increasing the electron density on the nitrogen and significantly enhancing its nucleophilicity compared to an unsubstituted thiazole.

Methyl iodide (MeI) is selected as the optimal electrophile because the iodide ion is an excellent, highly polarizable leaving group, and the methyl group presents minimal steric hindrance.

Acetone is strategically employed as the reaction solvent. As a polar aprotic solvent, it effectively solvates the neutral starting materials and stabilizes the charge-separated SN2 transition state. More importantly, the resulting 2,3,4-trimethylthiazolium iodide salt is highly insoluble in acetone. This insolubility creates a self-driving thermodynamic system: as the salt forms, it precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and preventing any reverse dealkylation[3]. This also simplifies isolation to a mere filtration step, bypassing the need for complex chromatography.

Reaction Workflow Visualization

Reaction workflow for the SN2 N-methylation of 2,4-dimethylthiazole to yield the thiazolium salt.

Stoichiometry and Reagent Properties

To ensure optimal conversion, the electrophile (methyl iodide) is used in a slight molar excess to compensate for its volatility during reflux.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Density (g/mL) | Role |